![molecular formula C11H15N3O B12628086 2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 919201-50-6](/img/structure/B12628086.png)
2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds. For instance, the use of difluoromethyl groups in acetic acid can lead to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines . The reaction conditions, such as the choice of solvent and temperature, play a crucial role in determining the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as a CDK2 inhibitor, which is an appealing target for cancer treatment. It has shown significant cytotoxic activities against various cancer cell lines.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a molecular probe to study biological pathways and interactions involving pyrazolo[1,5-a]pyrimidine derivatives.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets, such as CDK2/cyclin A2 . The compound binds to the active site of the enzyme, inhibiting its activity and leading to alterations in cell cycle progression and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a triazolo ring fused to the pyrazolo[1,5-a]pyrimidine core, showing similar biological activities.
Uniqueness
2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
919201-50-6 |
|---|---|
Formule moléculaire |
C11H15N3O |
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
2,6-dimethyl-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C11H15N3O/c1-6(2)10-8(4)11(15)14-9(12-10)5-7(3)13-14/h5-6,13H,1-4H3 |
Clé InChI |
QWDRMNNEPIGNTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC(=C(C(=O)N2N1)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


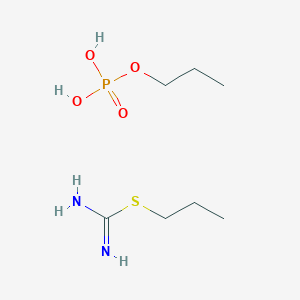
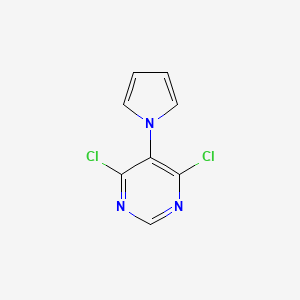
![N~3~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B12628012.png)
![2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B12628015.png)

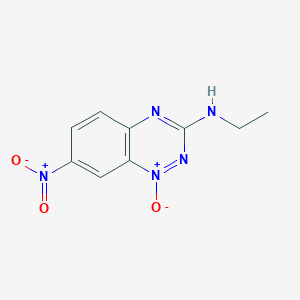
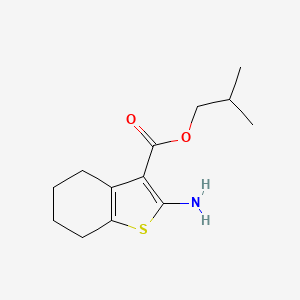
![N-[2-(Dimethylamino)-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-3,3-dimethylbutanamide](/img/structure/B12628046.png)
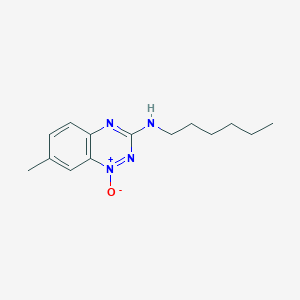

dimethylsilane](/img/structure/B12628055.png)
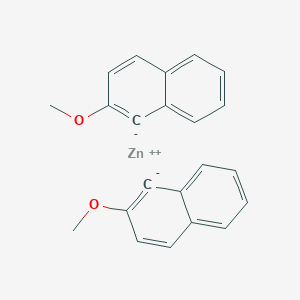
![3-(4-hydroxy-3-methoxyphenyl)-2,5-bis(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12628065.png)
![ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate](/img/structure/B12628070.png)
